molecular formula C19H19N3O3S2 B14934762 Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B14934762
M. Wt: 401.5 g/mol
InChI Key: OGVJIXLFGDQVSI-UHFFFAOYSA-N
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Description

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring a unique structural architecture. The molecule comprises two thiazole rings: the first is substituted with a methyl group at position 2 and an isopropyl group at position 5, while the second thiazole ring bears a phenyl group at position 5 and a methyl ester at position 2. The two rings are interconnected via a carbonylamino (–NH–CO–) linker, which confers rigidity and influences electronic properties. This structural motif is analogous to bioactive thiazole derivatives reported in antimicrobial and anticancer research, though specific pharmacological data for this compound remain underexplored in the provided evidence .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-10(2)15-13(20-11(3)26-15)17(23)22-19-21-14(18(24)25-4)16(27-19)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,21,22,23)

InChI Key

OGVJIXLFGDQVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of thiazole rings and subsequent functionalization. Common reagents used in the synthesis include thioamides, α-haloketones, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Solubility and Stability Comparison

Compound Key Substituents Solubility (Predicted) Stability
Target Compound Phenyl, isopropyl, methyl ester Low in water Moderate (ester hydrolysis)
Ethyl 4-(trifluoromethyl)thiazole Trifluoromethyl, methylphenyl Moderate in DMSO High (electron withdrawal)
4-Fluorophenyl-thiazole Fluorophenyl Moderate in water High (planar structure)

Structural and Functional Analogues

(a) Thiazole-Pyrimidine Hybrids

Compound 3 (2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile) shares a thiazole-pyrimidine core. Unlike the target compound, its pyrimidine ring and hydroxyl group increase polarity, improving water solubility but reducing membrane permeability .

(b) Thiazole-Triazole-Acetamide Derivatives

Compounds 9a–e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit similar thiazole-acetamide motifs.

(c) 4-Pyridinyl Thiazole Carboxamides

N-Substituted 2-(4-pyridinyl)thiazole carboxamides (e.g., [3a–s]) demonstrate that substituents on the pyridine ring modulate bioactivity.

Pharmacological Potential (Inferred from Analogs)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity : Thiazole-triazole hybrids (e.g., 9c) show MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound’s phenyl and isopropyl groups may enhance Gram-positive activity .
  • CNS Activity: 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles exhibit cholinesterase inhibition (IC₅₀ = 0.8 µM), implying that the target’s thiazole rings could confer neuroactive properties .

Table 2: Pharmacological Comparison of Key Analogs

Compound Bioactivity Mechanism Reference
Thiazole-triazole 9c Antimicrobial (MIC = 2 µg/mL) Membrane disruption
5-Amino-1,2,4-thiadiazole Cholinesterase inhibition Enzyme inhibition
4-Pyridinyl carboxamide Kinase inhibition (IC₅₀ = 50 nM) ATP-binding competition

Biological Activity

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23N3O3S2
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1351682-11-5

The structure includes dual thiazole rings which are integral to its biological activity. The presence of various functional groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various microbial strains.

Minimum Inhibitory Concentration (MIC) Values

Microbial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae10.03
Pseudomonas aeruginosa54.58

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings .

Anticancer Activity

The compound's anticancer potential has been investigated through various in vitro studies. It demonstrated significant cytotoxic effects against several cancer cell lines.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)0.725
NIH/3T3 (Mouse embryoblast)0.648
RPMI 8226 (Multiple myeloma)20.81

The presence of specific substituents on the thiazole rings appears to enhance the compound's ability to inhibit cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is believed to play a crucial role in modulating these interactions, leading to altered cellular responses such as apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives, including this compound:

  • Antimicrobial Study : A comprehensive study evaluated various thiazole derivatives against fungal and bacterial strains, revealing that compounds with amino substitutions exhibited enhanced antimicrobial activity with MIC values significantly lower than those of their non-substituted counterparts .
  • Cytotoxicity Assessment : In vitro tests conducted on multiple myeloma and lung cancer cell lines showed that the compound effectively induced cell death at low concentrations, suggesting its potential as a chemotherapeutic agent .

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